molecular formula C10H13N5O5 B8819210 Guanosine-13C5 CAS No. 159496-14-7

Guanosine-13C5

Cat. No.: B8819210
CAS No.: 159496-14-7
M. Wt: 288.20 g/mol
InChI Key: NYHBQMYGNKIUIF-JGIZTUKCSA-N
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Description

Guanosine-13C5 is a compound with significant importance in various scientific fields It is a derivative of guanine, a nucleobase found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-13C5 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reaction time are optimized for maximum efficiency.

    Purification: The final product is purified using techniques like crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Guanosine-13C5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Substitution Reactions: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Guanosine-13C5 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Guanosine-13C5 involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes involved in DNA and RNA synthesis, leading to its potential use as an antiviral and anticancer agent. The pathways involved include the inhibition of viral replication and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: The parent compound from which Guanosine-13C5 is derived.

    Deoxyguanosine: A similar compound with a deoxyribose sugar instead of ribose.

    Acyclovir: An antiviral drug that shares structural similarities with the compound.

Uniqueness

The uniqueness of this compound lies in its specific isotopic labeling and structural modifications, which enhance its stability and efficacy in various applications.

Properties

CAS No.

159496-14-7

Molecular Formula

C10H13N5O5

Molecular Weight

288.20 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i1+1,3+1,5+1,6+1,9+1

InChI Key

NYHBQMYGNKIUIF-JGIZTUKCSA-N

Isomeric SMILES

C1=NC2=C(N1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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